Molecular weight and formula of 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3
Molecular weight and formula of 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3
An In-Depth Technical Guide to 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3
Introduction
In the landscape of modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, deuterated molecules—where one or more hydrogen atoms are replaced by its stable heavy isotope, deuterium—have garnered significant attention. The subject of this guide, 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3, is a deuterated analog of 3-(N-Methyl-N-pentyl-amino)-propionitrile. This seemingly subtle isotopic substitution on the N-methyl group introduces profound changes in the molecule's physicochemical properties, most notably the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core molecular properties, a plausible synthetic pathway, rigorous analytical characterization protocols, and the practical application of 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3, particularly in the context of pharmacokinetic studies and bioanalytical assays. The underlying principle for its utility is the Kinetic Isotope Effect (KIE) , where the stronger C-D bond can significantly slow down metabolic pathways that involve the cleavage of this bond, thereby altering a drug candidate's metabolic fate.[1][2] This modification can lead to improved metabolic stability, a more favorable pharmacokinetic profile, and potentially reduced toxicity.[2][3]
Part 1: Core Physicochemical Properties and Specifications
A precise understanding of a molecule's fundamental properties is the bedrock of its application in a research setting. The specifications for 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-[pentyl(trideuteriomethyl)amino]propanenitrile | [][5][6] |
| CAS Number | 1185103-36-9 | [][6][7][8] |
| Molecular Formula | C₉H₁₅D₃N₂ | [][8] |
| Molecular Weight | 157.27 g/mol | [][7][8] |
| Accurate Mass | 157.1658 Da | [5][6] |
| Appearance | Clear, Colorless Oily Matter | [] |
| Synonyms | 3-(N-Methyl-N-pentyl-amino)propionitrile D3; 3-(Methylpentylamino)propanenitrile-d3 | [] |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate, Methanol | [] |
| Storage Conditions | Store at 2-8°C | [] |
| Unlabeled CAS Number | 919491-64-8 | [][6] |
Part 2: The Scientific Rationale for Deuteration
The strategic replacement of hydrogen with deuterium is a key tactic in modern medicinal chemistry to enhance a drug's metabolic profile.[1] The primary driver for this is the kinetic isotope effect. The C-D bond is energetically more stable and thus harder to break than a C-H bond. Many drug molecules are metabolized by Cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond.
By placing deuterium at a known metabolic "soft spot," such as the N-methyl group in this compound, the rate of N-demethylation can be significantly reduced.[2] This has several potential benefits:
-
Improved Metabolic Stability: The parent compound remains in circulation longer, potentially increasing its half-life and bioavailability.[3]
-
Reduced Metabolite-Driven Toxicity: If the metabolite is toxic, slowing its formation can improve the overall safety profile of the drug.[2]
-
Enhanced Efficacy: A longer residence time can lead to improved therapeutic efficacy, allowing for lower or less frequent dosing.
Beyond metabolic modulation, 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 is an ideal Internal Standard (IS) for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS).[9] An ideal IS should be chemically identical to the analyte but mass-distinguishable. This deuterated analog co-elutes with the unlabeled compound during chromatography but is easily differentiated by the mass spectrometer due to its +3 Dalton mass shift, ensuring accurate quantification by correcting for variations in sample preparation and instrument response.
Part 3: Proposed Synthesis and Purification
While the exact synthesis for this specific deuterated compound is proprietary to its manufacturers, a chemically sound and logical pathway can be derived from public domain literature concerning its unlabeled analogs and general deuteration techniques.[10][11] The proposed route involves a two-step process starting from 3-(pentylamino)propionitrile.
Experimental Protocol: Synthesis
Causality: The choice of a weak base like potassium carbonate is crucial to deprotonate the secondary amine of the starting material, facilitating its nucleophilic attack on the deuterated iodomethane without causing unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.
-
Reaction Setup: To a solution of 3-(pentylamino)propionitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add iodomethane-d3 (1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: Heat the mixture to 50-60°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 5% to 30% ethyl acetate in hexanes) is typically effective. The causality for this choice is the polarity difference between the non-polar starting material and the slightly more polar tertiary amine product, allowing for effective separation.
-
Final Product: Combine the pure fractions and evaporate the solvent under vacuum to yield 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 as a clear, colorless oil.[]
Part 4: Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to validate the identity, purity, and isotopic incorporation of the synthesized compound. A multi-technique approach is required for a self-validating system.[9][12]
Protocol 1: NMR Spectroscopy
Trustworthiness: NMR is the gold standard for confirming the precise location of isotopic labeling.[9] The protocol validates itself by comparing the spectra of the deuterated and unlabeled standards.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The key validation point is the disappearance or significant reduction of the singlet peak corresponding to the N-CH₃ protons (typically around 2.2-2.4 ppm) compared to the spectrum of the unlabeled standard.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. This provides direct evidence. A signal should appear in the region where the N-CH₃ proton signal was absent in the ¹H spectrum, confirming the location of the deuterium atoms.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Trustworthiness: This protocol confirms both the molecular weight and the isotopic purity. By analyzing the mass-to-charge ratio, it provides direct quantitative evidence of successful deuteration.
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of methanol and water.
-
Chromatography: Inject the sample onto a C18 HPLC column. Use a simple isocratic or gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis:
-
Molecular Weight Confirmation: Look for the protonated molecular ion [M+H]⁺. For C₉H₁₅D₃N₂, the expected m/z is approximately 158.2. This is a +3 Da shift from the unlabeled analog's [M+H]⁺ of ~155.2.
-
Isotopic Purity Assessment: Examine the isotopic distribution of the molecular ion peak. The abundance of the m/z 158.2 peak relative to the m/z 155.2 (unlabeled), 156.2 (d1), and 157.2 (d2) peaks provides a quantitative measure of isotopic purity.[13]
-
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Absence of a singlet peak around δ 2.2-2.4 ppm. | Confirms deuteration at the N-methyl site |
| ²H NMR | Presence of a signal around δ 2.2-2.4 ppm. | Directly detects the deuterium atoms |
| LC-MS | [M+H]⁺ ion at m/z ≈ 158.2. | Confirms correct molecular weight |
| Isotopic Analysis | High abundance (>98%) of the m/z 158.2 ion relative to lower mass isotopologues. | Determines isotopic purity |
Part 5: Application as a Bioanalytical Internal Standard
The primary application for this compound is as an internal standard in pharmacokinetic studies.[9] The following protocol outlines its use for quantifying the unlabeled analog in human plasma.
Protocol: Quantification of 3-(N-Methyl-N-pentyl-amino)-propionitrile in Plasma
-
Prepare Standards: Create calibration standards by spiking known concentrations of the unlabeled analyte into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of a plasma sample (calibrator, quality control, or unknown), add 150 µL of acetonitrile containing the internal standard, 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3, at a fixed concentration (e.g., 100 ng/mL).
-
Causality: Acetonitrile precipitates plasma proteins, releasing the analyte and IS into the supernatant. The IS corrects for any variability in this extraction process.
-
-
Extraction: Vortex the mixture for 1 minute. Centrifuge at high speed (>12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.
-
LC-MS/MS Method:
-
Use a suitable chromatographic method (e.g., reverse-phase C18) to separate the analyte from other plasma components. The deuterated IS will co-elute with the unlabeled analyte.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM).
-
Analyte MRM Transition: Monitor the transition from the parent ion (e.g., m/z 155.2) to a specific product ion.
-
IS MRM Transition: Monitor the transition from the deuterated parent ion (m/z 158.2) to the same product ion.
-
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. Use the curve's regression equation to determine the concentration of the analyte in the unknown samples.
Conclusion
3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 is more than just a labeled molecule; it is a precision tool for modern drug discovery and development. Its value is rooted in the predictable and advantageous consequences of the kinetic isotope effect, which allows for the fine-tuning of metabolic pathways. As an internal standard, it provides the gold-standard accuracy required for regulated bioanalysis. The robust synthesis and rigorous, multi-faceted analytical validation outlined in this guide ensure that researchers can trust this compound to deliver reliable and reproducible data, accelerating the journey from drug candidate to therapeutic reality.
References
-
3-(N-Methyl-N-pentyl-amino)-propionitrile-d3. PubChem, National Institutes of Health. [Link]
-
Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
3-(N-Methyl-N-pentyl-amino)propionitrile-d3 | CAS No : 1185103-36-9. Pharmaffiliates. [Link]
-
5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd. [Link]
-
Deuterated Drugs. JRF Global. [Link]
-
Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
- WO2012007021A1 - Process for the preparation of 3-(n-methyl-n-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid salt or derivatives thereof.
- CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
Earnshaw, D. G., Doolittle, F. G., & Decora, A. W. (1971). Some mass spectral and analytical aspects of deuterium labeling of straight-chain olefins. Organic Mass Spectrometry. [Link]
-
Zhang, T., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. jrfglobal.com [jrfglobal.com]
- 5. 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 | C9H18N2 | CID 45039872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(N-Methyl-N-pentyl-amino)propionitrile-d3 [lgcstandards.com]
- 7. 3-(N-Methyl-N-pentyl-amino)-propionitrile-d3 | CAS 1185103-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2012007021A1 - Process for the preparation of 3-(n-methyl-n-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid salt or derivatives thereof - Google Patents [patents.google.com]
- 11. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
